4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 5. At position 2 of the benzothiazole, a piperazine ring is attached, which is further functionalized with a thiophen-2-ylsulfonyl group. The sulfonyl group enhances electronegativity and may influence receptor binding affinity, while the methoxy substituents could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
4,7-dimethoxy-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S3/c1-23-12-5-6-13(24-2)16-15(12)18-17(26-16)19-7-9-20(10-8-19)27(21,22)14-4-3-11-25-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDYGRZLKYRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactionsThe piperazine ring is then introduced through nucleophilic substitution reactions, and finally, the thiophen-2-ylsulfonyl group is added via sulfonylation reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Receptor Binding: The thiophen-2-ylsulfonyl group in the target compound may enhance interactions with sulfhydryl or aromatic residues in receptors, similar to pyrimidinyl or chlorophenyl groups in D4R-targeted analogs .
Biological Activity Trends: Dopamine Receptor Selectivity: Pyrimidinyl-piperazine derivatives (e.g., ) exhibit nanomolar affinity for D4R, suggesting that electron-deficient aromatic groups on piperazine enhance subtype selectivity . Anticancer Activity: Bromine substitution at position 6 () introduces steric and electronic effects that correlate with cytotoxic activity, whereas methoxy groups might reduce such effects .
Synthetic Methodologies :
- The target compound’s synthesis likely involves nucleophilic substitution of a chlorobenzothiazole precursor with piperazine, followed by sulfonylation of the piperazine nitrogen, as seen in analogous routes .
- Contrastingly, pyridinyl or pyrimidinyl substituents are introduced via Buchwald-Hartwig coupling or SNAr reactions .
Comparison with Non-Piperazine Benzothiazole Derivatives
Benzodioxin-Based Thiadiazole-Fused Compounds ()
- Structure : Fused 1,3,4-thiadiazole and 1,2,4-thiadiazole rings with a benzodioxine core.
- Activity : These compounds inhibit α-amylase and α-glucosidase (IC50 values 10–50 µM), targeting diabetes rather than neurological receptors .
- Divergence : The absence of a piperazine moiety and fused thiadiazole rings shifts the therapeutic focus to metabolic enzymes.
Phenoxazine-Benzothiazole Hybrids ()
- Structure: Benzo[d]thiazole linked to phenoxazine via phenyl bridges.
- Activity : Exhibit thermally activated delayed fluorescence (TADF) with ΔE_ST < 0.1 eV, used in organic light-emitting diodes (OLEDs) .
- Divergence : Applications in materials science rather than pharmacology, highlighting the versatility of benzothiazole scaffolds.
Biological Activity
4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting significant research findings and case studies.
Chemical Structure
The compound features a benzothiazole core substituted with methoxy groups and a piperazine moiety linked via a thiophenesulfonyl group. This unique structure is thought to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzothiazoles exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. The specific compound has been evaluated for its potential in these areas.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of benzothiazole derivatives. For instance:
- A study showed that various benzothiazole compounds inhibited the growth of leukemia cell lines with IC50 values ranging from 4 to 9 µM, indicating significant cytotoxicity against cancer cells .
- Another investigation highlighted that certain thiazole derivatives displayed potent antiproliferative effects against solid tumors, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Leukemia (MT-4) | 4 - 9 | |
| Compound B | Solid Tumors (A-431) | <1.98 | |
| Compound C | Various Cancer Lines | <10 |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. However, many studies report limited efficacy against common pathogens:
- In vitro tests showed that while some derivatives exhibited activity against Gram-positive and Gram-negative bacteria, the overall effectiveness was modest compared to traditional antibiotics .
Table 2: Summary of Antimicrobial Activity
| Compound | Pathogen Tested | Activity Observed | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | Limited | |
| Compound E | Salmonella spp. | None |
Case Studies
Several case studies provide insights into the therapeutic potential of related compounds:
- Case Study on Anticancer Effects : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in animal models. Results indicated significant tumor reduction in treated groups compared to controls .
- Case Study on Mechanism of Action : Research into the mechanism revealed that some benzothiazoles induce apoptosis in cancer cells through the activation of caspase pathways, providing a potential target for future drug development .
Q & A
Basic Research: Synthesis Optimization
Q: What are the critical steps for optimizing the synthesis of 4,7-dimethoxy-substituted benzothiazole derivatives with sulfonylated piperazine moieties? A: Key steps include:
- Coupling Reactions : React 4,7-dimethoxybenzo[d]thiazole-2-amine with 4-(thiophen-2-ylsulfonyl)piperazine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, reflux) to form the C–N bond .
- Solvent/Catalyst Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) with K₂CO₃/KI to enhance nucleophilic substitution efficiency for sulfonylation .
- Purification : Isolate the product via column chromatography (silica gel, EtOAc/hexane gradient) and recrystallize from ethanol/water to achieve >95% purity .
Basic Research: Structural Characterization
Q: How can researchers validate the structural integrity of this compound? A: Use a multi-technique approach:
- NMR Spectroscopy : Confirm methoxy groups (δ 3.8–4.0 ppm in H NMR) and sulfonyl protons (δ 7.5–8.0 ppm for thiophene-SO₂) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S values (e.g., C₂₀H₂₂N₄O₄S₂: Calcd C 54.28%, H 4.97%; Found C 54.15%, H 5.02%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 443.1) to confirm molecular weight .
Advanced Research: Structure-Activity Relationships (SAR)
Q: How can SAR studies be designed to explore the pharmacological potential of this compound? A: Focus on:
- Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 5,7-dimethoxy) or alternative sulfonyl groups (e.g., phenylsulfonyl vs. thiophene-sulfonyl) .
- Receptor Profiling : Test binding affinity for serotonin (5-HT₁A/2A) and dopamine (D₂) receptors via radioligand assays (IC₅₀ values) .
- Docking Simulations : Use AutoDock Vina to model interactions with 5-HT₁A receptor (PDB: 7E2Z), prioritizing residues like Asp116 and Tyr390 for hydrogen bonding .
Advanced Research: Data Contradictions
Q: How to resolve contradictions in biological activity data across different cell lines? A: Address variability via:
- Cell Line Validation : Compare activity in receptor-overexpressing vs. wild-type cell lines (e.g., HEK-293T transfected with 5-HT₁A) to isolate target-specific effects .
- Cross-Reactivity Screening : Test against off-target receptors (e.g., α₁-adrenergic, histamine H₁) to identify confounding interactions .
- Dose-Response Curves : Use Hill slope analysis (GraphPad Prism) to differentiate partial agonism vs. antagonism in conflicting datasets .
Advanced Research: Solubility Challenges
Q: What strategies improve aqueous solubility for in vivo studies? A:
- Salt Formation : Prepare hydrochloride salts (e.g., treat with HCl in Et₂O) to enhance solubility in PBS (pH 7.4) .
- Co-Solvent Systems : Use 10% DMSO/PEG-400 mixtures for intraperitoneal administration .
- Prodrug Design : Introduce phosphate esters at the methoxy groups for enzymatic activation in plasma .
Advanced Research: Receptor Selectivity
Q: How to enhance selectivity for serotonin receptors over dopamine receptors? A:
- Pharmacophore Modeling : Identify key steric/electronic features (e.g., sulfonyl group geometry) using Schrödinger’s Phase .
- Fragment Replacement : Replace thiophene-sulfonyl with pyridyl-sulfonyl to reduce D₂ binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 5-HT₁A) .
- In Vivo PET Imaging : Validate selectivity using [¹¹C]-labeled analogs in rat brain (striatum vs. cortex uptake ratios) .
Advanced Research: Metabolic Stability
Q: How to assess and improve metabolic stability in hepatic microsomes? A:
- LC-MS Metabolite ID : Incubate with human liver microsomes (HLM) and NADPH, then profile Phase I metabolites (e.g., demethylation at methoxy groups) .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Deuterium Incorporation : Replace methoxy CH₃ with CD₃ to slow oxidative metabolism (t₁/₂ increase from 2.1 h to 3.8 h in HLM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
